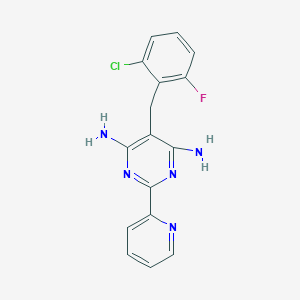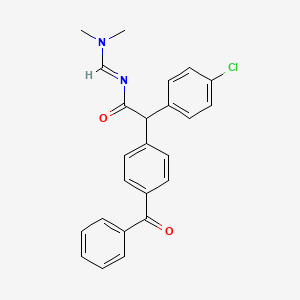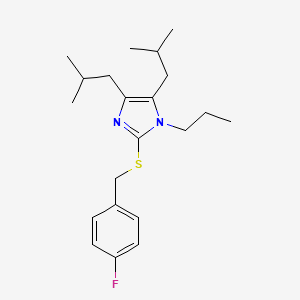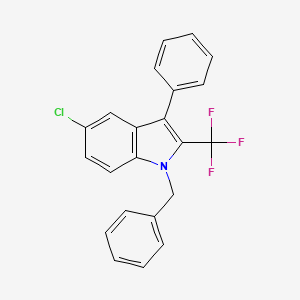![molecular formula C15H17ClN6S B3036159 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole CAS No. 339009-40-4](/img/structure/B3036159.png)
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H17ClN6S and its molecular weight is 348.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aphicidal Activity
The title compound exhibits aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops, so this compound could serve as a potential biopesticide for aphid control .
Antifungal Properties
In addition to its aphicidal effects, the compound shows antifungal activity against Pythium aphanidermatum (62.0%). Antifungal agents are crucial for protecting plants from soil-borne pathogens, making this compound a promising candidate for agricultural applications .
Triazine Derivatives in Medicine
Substituted triazine compounds, including this one, have gained prominence in medicine. Their diverse pharmacological activities span adenosine A antagonism, anticonvulsant effects, antimicrobial properties, anticancer potential, and more. The simple structure of hexahydro-1,3,5-triazine, combined with electron-withdrawing groups like NO2, contributes to their insecticidal and antifungal properties .
Role in 11β-HSD1 Inhibition
Another closely related compound, “5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole,” has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. This compound’s crystal structure was confirmed by single-crystal X-ray diffraction, and it may hold promise in the field of endocrinology and metabolic disorders .
Wirkmechanismus
Target of Action
The primary target of this compound is the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone that regulates a wide range of physiological processes, including metabolism and immune response .
Mode of Action
The compound interacts with 11β-HSD1 through hydrogen bond interactions . The presence of the 1,2,4-triazole ring and the chlorobenzyl sulfanyl group in the compound allows it to form strong hydrogen bonds with the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of cortisone to cortisol .
Biochemical Pathways
By inhibiting 11β-HSD1, the compound affects the glucocorticoid pathway . This results in a decrease in the levels of cortisol, which can have downstream effects on various physiological processes, including glucose metabolism, lipid metabolism, and immune response .
Result of Action
The inhibition of 11β-HSD1 and the subsequent decrease in cortisol levels can have several effects at the molecular and cellular levels. It can lead to a decrease in glucose production, a reduction in lipid accumulation, and a modulation of immune response . These effects can potentially be beneficial in the treatment of conditions such as metabolic syndrome and chronic inflammatory diseases .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and its ability to interact with 11β-HSD1 . Moreover, the presence of other molecules in the environment can also influence the compound’s action by competing for the same binding site on the enzyme .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6S/c1-15(2,22-10-17-9-18-22)13-19-20-14(21(13)3)23-8-11-4-6-12(16)7-5-11/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJQIBGHMVEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SCC2=CC=C(C=C2)Cl)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112091 | |
| Record name | 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole | |
CAS RN |
339009-40-4 | |
| Record name | 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036081.png)
![6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B3036083.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole](/img/structure/B3036085.png)
![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole](/img/structure/B3036089.png)



![4-(2,4-dichlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036095.png)
![2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile](/img/structure/B3036097.png)
![10-[(2E)-2-[(2,4-Dichlorophenyl)methoxyimino]ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3036098.png)